![molecular formula C17H30O7Si B14237530 Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol CAS No. 438457-58-0](/img/structure/B14237530.png)
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is a complex organic compound with the molecular formula C17H30O7Si. This compound is characterized by the presence of an acetic acid moiety and a phenyl group substituted with tert-butyl(dimethyl)silyl and methanediol groups. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol typically involves multiple steps. One common method includes the protection of phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the methanediol group through a reaction with formaldehyde under acidic conditions. The final step involves the esterification of the resulting compound with acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The methanediol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Similar in having an acetic acid moiety but differs in the ester group.
tert-Butyl acetate: Shares the tert-butyl group but lacks the phenyl and methanediol groups.
Uniqueness
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is unique due to the combination of its structural features, including the tert-butyl(dimethyl)silyl and methanediol groups
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
438457-58-0 |
|---|---|
Molekularformel |
C17H30O7Si |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol |
InChI |
InChI=1S/C13H22O3Si.2C2H4O2/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15;2*1-2(3)4/h6-9,12,14-15H,1-5H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
AIDOEPQCXBETRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
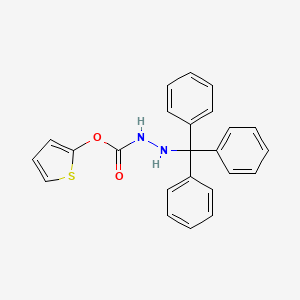
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
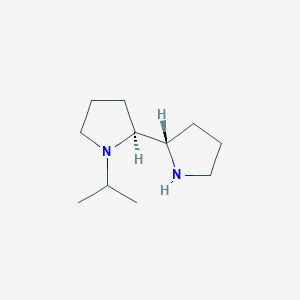
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
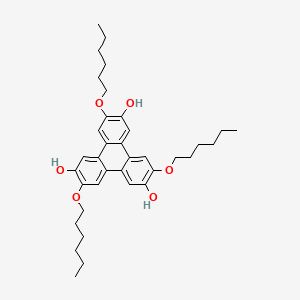
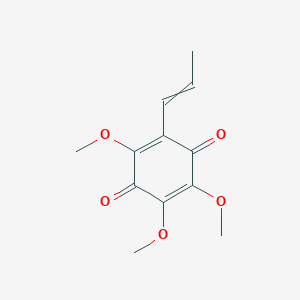
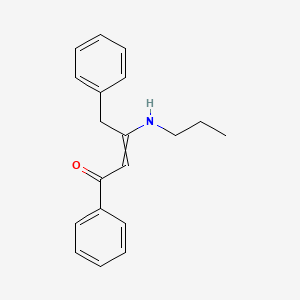
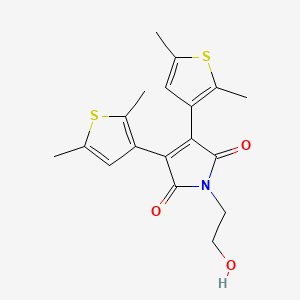
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
